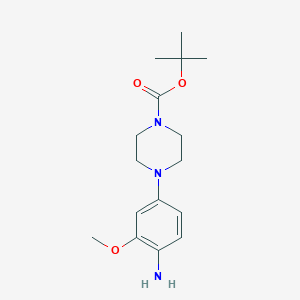
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (CAS Number: 1246532-96-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 307.39 g/mol
- LogP : 2.9186 (indicating moderate lipophilicity)
This compound exhibits various biological activities, primarily through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes linked to disease processes, particularly in cancer and neurodegenerative conditions.
- Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, which could influence neurological pathways relevant to conditions like Alzheimer's disease.
Anticancer Properties
Several studies have investigated the anticancer potential of piperazine derivatives, including this compound. For instance:
- EGFR Inhibition : The compound has been associated with the inhibition of epidermal growth factor receptor (EGFR) mutations, which are prevalent in various cancers. This inhibition can lead to reduced tumor growth and improved patient outcomes .
Neuroprotective Effects
The neuroprotective effects of this compound have been highlighted in studies focusing on Alzheimer's disease:
- Alzheimer's Disease Models : In vitro studies demonstrated that piperazine derivatives could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. These findings suggest that this compound may have potential as a therapeutic agent for neurodegenerative diseases .
Study on Antiparasitic Activity
A recent study evaluated the activity of piperazine derivatives against malaria parasites. Although not directly tested on this compound, the research provides insight into the structural modifications that enhance antiparasitic efficacy. The incorporation of polar functional groups significantly improved solubility and metabolic stability while maintaining activity against Plasmodium species .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1246532-96-6 |
| Molecular Weight | 307.39 g/mol |
| LogP | 2.9186 |
| Potential Biological Activities | Anticancer, Neuroprotective |
Propiedades
IUPAC Name |
tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)12-5-6-13(17)14(11-12)21-4/h5-6,11H,7-10,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADGPXZWMLVDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













